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molecular formula C16H19BrN6O2 B8792145 5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine

5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine

Cat. No. B8792145
M. Wt: 407.27 g/mol
InChI Key: YRSVSDNDBYUNPP-UHFFFAOYSA-N
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Patent
US08088761B2

Procedure details

This was prepared using the same procedure as for 5-bromo-3-nitro-4-(4-(1-(pyridin-2-yl)ethyl)piperazin-1-yl)pyridin-2-amine, but here using tert-butyl 4-(1-(pyridin-4-yl)ethyl)piperazine-1-carboxylate (1.1 eq, 1.12 mmol, 327 mg), TFA (5 mL) and CH2Cl2 (5 mL), then 5-bromo-4-chloro-3-nitropyridin-2-amine (257 mg, 1.02 mmol) in iPrOH (5 mL) and DIPEA (2 mL). Filtration and washing as previously described gave the product (265 mg, 58% for two steps) as a yellow solid; 1H-NMR (500 MHz, DMSO-d6) 1.29 (d, J=6.8 Hz, CH3), 2.46-2.56 (2 m, 4H, piperazine N(CH2)2), 3.05 (s, br, 4H, piperazine N(CH2)2), 3.53 (q, J=6.7 Hz, 1H, CH), 6.96 (s, br, 2H, NH2), 7.34 (dd, J=4.5, 1.5 Hz, 2H, pyridine H-3 & H-5), 8.14 (s, 1H, bromopyridine H-6), 8.52 (dd, J=4.4, 1.5 Hz, 2H, pyridine H-2 & H-6);
Name
5-bromo-3-nitro-4-(4-(1-(pyridin-2-yl)ethyl)piperazin-1-yl)pyridin-2-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 4-(1-(pyridin-4-yl)ethyl)piperazine-1-carboxylate
Quantity
327 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
257 mg
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([N:12]2[CH2:17][CH2:16][N:15]([CH:18](C3C=CC=CN=3)[CH3:19])[CH2:14][CH2:13]2)=[C:4]([N+:9]([O-:11])=[O:10])[C:5]([NH2:8])=[N:6][CH:7]=1.[N:26]1[CH:31]=[CH:30][C:29](C(N2CCN(C(OC(C)(C)C)=O)CC2)C)=[CH:28][CH:27]=1.C(O)(C(F)(F)F)=O.BrC1C(Cl)=C([N+]([O-])=O)C(N)=NC=1>CC(O)C.CCN(C(C)C)C(C)C.C(Cl)Cl>[Br:1][C:2]1[C:3]([N:12]2[CH2:13][CH2:14][N:15]([CH:18]([C:29]3[CH:30]=[CH:31][N:26]=[CH:27][CH:28]=3)[CH3:19])[CH2:16][CH2:17]2)=[C:4]([N+:9]([O-:11])=[O:10])[C:5]([NH2:8])=[N:6][CH:7]=1

Inputs

Step One
Name
5-bromo-3-nitro-4-(4-(1-(pyridin-2-yl)ethyl)piperazin-1-yl)pyridin-2-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(C(=NC1)N)[N+](=O)[O-])N1CCN(CC1)C(C)C1=NC=CC=C1
Step Two
Name
tert-butyl 4-(1-(pyridin-4-yl)ethyl)piperazine-1-carboxylate
Quantity
327 mg
Type
reactant
Smiles
N1=CC=C(C=C1)C(C)N1CCN(CC1)C(=O)OC(C)(C)C
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Four
Name
Quantity
257 mg
Type
reactant
Smiles
BrC=1C(=C(C(=NC1)N)[N+](=O)[O-])Cl
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
CC(C)O
Step Six
Name
Quantity
2 mL
Type
solvent
Smiles
CCN(C(C)C)C(C)C
Step Seven
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was prepared
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing
CUSTOM
Type
CUSTOM
Details
as previously described gave the product (265 mg, 58% for two steps) as a yellow solid

Outcomes

Product
Name
Type
Smiles
BrC=1C(=C(C(=NC1)N)[N+](=O)[O-])N1CCN(CC1)C(C)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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